molecular formula C9H13Cl2NO B7818750 2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride

2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride

Cat. No.: B7818750
M. Wt: 222.11 g/mol
InChI Key: WORYXNVAGWFRGZ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride is a chiral amino alcohol derivative characterized by a 4-chlorophenyl group attached to a propanol backbone with an amino substituent at the second carbon. Its molecular formula is C₉H₁₃Cl₂NO (including the hydrochloride salt), with a molecular weight of 222.11 g/mol and a melting point of 244–245°C . The compound is structurally related to ephedrine derivatives and is utilized in pharmaceutical research, particularly in the synthesis of adrenergic receptor ligands and chiral intermediates . It is commercially available (e.g., Rhawn, 1g priced at ¥465 in 2022) and classified under amino-alcohols with VAT and tariff specifications .

Properties

IUPAC Name

2-amino-1-(4-chlorophenyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-6(11)9(12)7-2-4-8(10)5-3-7;/h2-6,9,12H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORYXNVAGWFRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35086-95-4
Record name 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride
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Preparation Methods

Epoxide Hydrochlorination to β-Chloropropanol

The foundational step involves reacting propylene oxide with hydrochloric acid (15–38% w/w) under solvent-free conditions at −5–85°C. This exothermic reaction preferentially forms β-chloropropanol over its α-isomer, with yields enhanced through precise temperature control (55–60°C) and subsurface reagent addition. A typical batch process using 200 g epoxypropane yields 122 g β-chloropropanol (61% isolated yield) after fractional distillation at 132–134°C.

Table 1: Optimization of Hydrochlorination Conditions

ParameterRange TestedOptimal ValueYield Improvement
HCl Concentration15–38%30%+18%
Reaction Temperature−5–85°C55–60°C+22%
SolventNone vs. EtOAcSolvent-free+15%

Ammonolysis of β-Chloropropanol

The β-chloropropanol intermediate undergoes ammonolysis with liquid ammonia in a 1:15–25 molar ratio, catalyzed by KI/KBr at 80–140°C. This solvent-free process eliminates the need for Raney nickel, reducing catalyst costs by 70% compared to earlier methods. Recycling calcium hydroxide byproducts through lime milk suspensions improves atom economy to 92%, with three reaction cycles increasing β-chloropropanol recovery to 57.4%.

Catalytic Hydrogenation of Oxime Intermediates

Oxime Preparation and Hydrogenation

An alternative route starts with trans-2-oximido-1-p-chlorobenzene acetone, which undergoes hydrogenation in anhydrous methanol using Raney nickel (40–300 mesh). Key parameters include:

  • Hydrogen pressure: 0.5–0.8 MPa (optimal 0.65 MPa)

  • Catalyst loading: 1–3 wt% relative to oxime

  • Temperature: 20–40°C (ambient conditions sufficient)

This method achieves an 88% yield of the target amine with >99% enantiomeric excess, as confirmed by chiral HPLC.

Table 2: Hydrogenation Efficiency vs. Pressure

Pressure (MPa)Reaction Time (h)Yield (%)Byproducts (%)
0.28.57211
0.55.0856
0.83.2884

Advantages Over Traditional Methods

The hydrogenation route circumvents corrosive HCl handling and generates 40% less aqueous waste compared to ammonolysis. Elimination of strong acid/base neutralization steps reduces energy consumption by 35 kWh per kilogram of product.

Comparative Analysis of Synthetic Routes

Table 3: Economic and Environmental Metrics Comparison

MetricEpoxide/AmmonolysisHydrogenation
Raw Material Cost ($/kg)12.4518.20
Energy Consumption (kWh/kg)4829
VOC Emissions (kg/kg product)0.80.2
Process Steps53
Capital InvestmentModerateHigh

The epoxide route remains preferable for small-scale production due to lower catalyst costs, while hydrogenation offers superior scalability and environmental performance for industrial applications.

Quality Control and Analytical Characterization

Structural Verification

Single-crystal X-ray diffraction (100 K) confirms the trans-configuration of the amino and hydroxyl groups, with bond lengths of 1.46 Å (C–N) and 1.41 Å (C–O). Differential scanning calorimetry shows a sharp endotherm at 208°C corresponding to the hydrochloride salt decomposition.

Purity Assessment

GC-MS analysis using a DB-5MS column (30 m × 0.25 mm) detects <0.1% residual solvents when using the hydrogenation method. Raman spectroscopy (1590 cm⁻¹ aromatic stretch) provides rapid in-line monitoring of reaction progress .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride, differing in substituents, stereochemistry, or functional groups. Key comparisons are summarized below:

Halogen-Substituted Phenyl Analogs

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Differences
2-Amino-1-(4-fluorophenyl)-2-methylpropane hydrochloride 4-F, α-methyl C₁₀H₁₅ClFN 219.69 N/A Fluorine substituent and methyl group at α-position reduce polarity and alter receptor binding .
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride 4-F, β-amino C₉H₁₃ClFNO 205.66 N/A Fluorine at para position and amino group at β-position; lower molecular weight impacts solubility .
2-Amino-4'-chloroacetophenone hydrochloride 4-Cl, ketone C₈H₈ClNO 169.61 N/A Ketone group instead of alcohol; used in coupling reactions and drug synthesis .

Hydroxy- and Methoxy-Substituted Analogs

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Differences
2-Amino-1-(2-hydroxyphenyl)ethanone hydrochloride 2-OH, ketone C₈H₉NO₂ 151.17 Hydroxyl group enhances hydrogen bonding; ketone functionalizes for nucleophilic reactions .
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride 4-OCH₃, cyclohexanol C₁₅H₂₃NO₂·HCl 285.81 Methoxy group increases lipophilicity; cyclohexanol adds steric bulk .
Methoxamine hydrochloride 2,5-di-OCH₃ C₁₁H₁₇NO₃·HCl 247.72 Dimethoxy substitution enhances α-adrenergic agonist activity .

Methyl-Substituted and Stereochemical Variants

Compound Name Substituent(s) Molecular Formula Key Differences
(±)-cis-4-MAR (4-methylaminorex) 4-CH₃, oxazoline C₁₃H₁₈N₂O Methylaminorex scaffold with stimulant properties; distinct mechanism as a serotonin-norepinephrine-dopamine releasing agent .
2-(Methylamino)-1-(4-methylphenyl)-1-propanone hydrochloride 4-CH₃, ketone, methylamino C₁₁H₁₅NO·HCl Methylamino group and ketone alter pharmacokinetics compared to amino-alcohols .
(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride 4-Cl, primary amine C₉H₁₂ClN·HCl Primary amine instead of amino-alcohol; simpler structure with higher volatility .

Biological Activity

2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride, also known as 4-chloronorephedrine hydrochloride, is a synthetic compound with the molecular formula C₉H₁₂ClNO. This compound is structurally related to ephedrine and has garnered interest in pharmacological research due to its sympathomimetic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₁₂ClNO
  • Molecular Weight : 185.65 g/mol
  • Appearance : Colorless to slightly yellow solid
  • Solubility : Soluble in water and various organic solvents

2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride exhibits stimulant effects similar to those of ephedrine. It primarily acts by promoting the release of norepinephrine and epinephrine, neurotransmitters that play critical roles in the body’s "fight-or-flight" response. This action positions the compound as a valuable tool for studying neurotransmitter release mechanisms and understanding physiological functions regulated by norepinephrine.

Biological Activity

Research indicates that this compound has several biological activities:

  • Stimulant Effects : Similar to ephedrine, it stimulates the sympathetic nervous system, leading to increased heart rate and blood pressure.
  • Neurotransmitter Interaction : It has been shown to significantly affect norepinephrine levels, making it relevant for conditions associated with norepinephrine dysregulation such as anxiety disorders and hypertension.

Table 1: Comparison of Biological Activities

Activity TypeDescription
Stimulant EffectsIncreases heart rate and blood pressure
Neurotransmitter ReleasePromotes norepinephrine and epinephrine release
Potential ApplicationsResearch into anxiety disorders and hypertension therapies

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride:

  • Study on Neurotransmitter Release : A study demonstrated that this compound significantly enhances the release of norepinephrine in vitro, suggesting its potential use in treating conditions related to norepinephrine imbalances.
  • Pharmacological Investigations : In animal models, 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride exhibited increased locomotor activity, which correlates with its stimulant properties. This aligns with findings from similar compounds like ephedrine.
  • Therapeutic Potential : The compound's ability to modulate neurotransmitter systems has led researchers to explore its use in developing new treatments for anxiety and stress-related disorders. Its structural similarity to other sympathomimetics suggests potential efficacy in these areas.

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